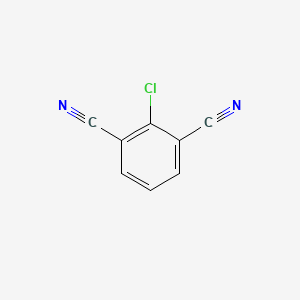

2-Chloroisophthalonitrile

Vue d'ensemble

Description

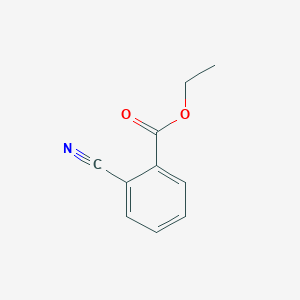

2-Chloroisophthalonitrile, also known as 2-Cl-IPN, is a chemical compound with the molecular formula C8H3ClN2 . It has an average mass of 162.576 Da and a mono-isotopic mass of 161.998474 Da .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . For instance, one method involves the use of 9H-carbazole in tetrahydrofuran, followed by the addition of sodium bis(trimethylsilyl)amide . Another method involves the use of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for the synthesis of ®-2-Chloromandelonitrile .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact arrangement of these atoms and their bonds can be determined through techniques such as mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the conditions and the presence of other chemicals . Detailed analysis of these reactions would require specific experimental data.

Physical And Chemical Properties Analysis

This compound has unique physical and chemical properties due to its nanoscale size . It has an average mass of 162.576 Da and a mono-isotopic mass of 161.998474 Da .

Relevant Papers

There are several relevant papers on this compound and related compounds . These papers provide valuable insights into the properties, synthesis, and applications of this compound.

Applications De Recherche Scientifique

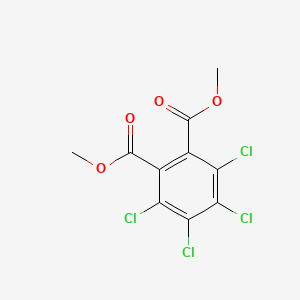

Agriculture: Dégradation et métabolisme des pesticides

2-Chloroisophthalonitrile: est utilisé dans le secteur agricole comme précurseur dans la synthèse du chlorothalonil, un fongicide à large spectre. Des recherches ont montré que le chlorothalonil subit une dégradation et un métabolisme dans le sol, ce qui est crucial pour comprendre son impact environnemental et développer des pratiques agricoles durables .

Études environnementales: Transport vers les eaux de surface

Le transport environnemental des dérivés de This compound, tels que le chlorothalonil, fait l'objet d'études. L'U.S. Geological Survey a mené des recherches pour déterminer si le chlorothalonil ou ses produits de transformation sont transportés vers les eaux de surface après utilisation sur les cultures . Cela est essentiel pour évaluer les risques potentiels pour les écosystèmes aquatiques.

Mécanisme D'action

Target of Action

It is known that similar compounds interact with various proteins and enzymes in the cell

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other nitrile-containing compounds . These interactions can lead to changes in the function of the target proteins or enzymes, potentially affecting cellular processes .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, including those involved in the degradation of pollutants . The compound may also interact with the glutathione-related enzymes in cell respiration .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . . These properties suggest that 2-Chloroisophthalonitrile could have good bioavailability.

Result of Action

It is known that similar compounds can have various effects at the molecular and cellular level, including changes in protein function and cellular processes .

Propriétés

IUPAC Name |

2-chlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELQMIQLTBTJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182642 | |

| Record name | 1,3-Benzenedicarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28442-78-6 | |

| Record name | 2-Chloro-1,3-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28442-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarbonitrile, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028442786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,5R)-3,3,5-trimethylcyclohexyl] acetate](/img/structure/B1582841.png)

![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)